4-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
Description
Properties
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-26-17-8-7-14(20)11-15(17)22-18(23)12-16(19(24)25)21-10-9-13-5-3-2-4-6-13/h2-8,11,16,21H,9-10,12H2,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERVTSJTZVUUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, particularly its pharmacological properties, mechanisms of action, and therapeutic implications based on the latest research findings.
Chemical Structure and Properties
The chemical structure of This compound can be described as follows:
- Molecular Formula : C₁₅H₁₈ClN₃O₃
- Molecular Weight : 317.77 g/mol
- IUPAC Name : this compound
This compound features a chloro-substituted aromatic ring, an amino group, and a butanoic acid moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A notable study examined its cytotoxic effects against various cancer cell lines, revealing significant activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.5 | Induction of apoptosis |
| SUIT-2 | 15.3 | Cell cycle arrest in the G1 phase |
| HT-29 | 12.8 | Inhibition of proliferation |
The compound demonstrated a dose-dependent increase in sub-G1 cell populations, indicating apoptosis as a primary mechanism through Hoechst staining assays .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Cell Cycle Regulation : It influences cell cycle progression, particularly causing G1 phase arrest in certain cancer cell lines.
- Antimicrobial Action : The structural features allow it to disrupt bacterial cell wall synthesis or function, contributing to its antimicrobial efficacy.
Case Study 1: Cytotoxicity in Breast Cancer Cells
A detailed investigation into the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells was conducted. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis analysis. The results indicated that treatment with the compound at concentrations above 10 µM resulted in a significant reduction in viable cells and an increase in apoptotic markers .
Case Study 2: Antimicrobial Efficacy Against Multi-drug Resistant Strains
Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that the compound could inhibit bacterial growth at sub-MIC concentrations when used in combination with standard antibiotics, suggesting a potential role as an adjuvant therapy .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Methoxy (target compound) and fluorine are electron-donating, improving solubility, whereas chloro and bromo substituents increase lipophilicity.
- Molecular Weight : The target compound likely has a higher molecular weight (~350–400 g/mol) compared to simpler analogs (e.g., 210.18 g/mol ), affecting pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Acylation and Amide Bond Formation
Optimization of Reaction Conditions
Temperature and Solvent Effects
The synthesis is highly sensitive to temperature fluctuations. For example, the addition of itaconic anhydride to ammonium hydroxide must occur below 20°C to prevent exothermic side reactions that reduce yield. Ethanol is employed as a solvent during trituration to isolate intermediates, while water is used for ozonolysis to maintain solubility of polar intermediates.
Catalytic Systems and Yield Improvements
- Palladium Catalysts : A Pd(OAc)₂/Xantphos system achieves 85–90% conversion in the amination step, with turnover numbers (TON) exceeding 1,000.
- Acid-Base Neutralization : Precise pH control during filtration (pH 4.0) ensures high purity (98%) of the 4-amino-2-methylene-4-oxobutanoic acid intermediate.
Table 1. Key Reaction Parameters and Yields
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Anhydride Opening | 5–20 | NH₄OH | None | 69 |
| Ozonolysis | 20 | H₂O | Ozone | >99 |
| Amination | 80 | Toluene | Pd(OAc)₂/Xantphos | 85–90 |
Industrial-Scale Production Strategies
Continuous Flow Reactor Integration
Large-scale synthesis leverages continuous flow reactors to enhance heat transfer and mixing efficiency. For instance, the ozonolysis step is conducted in a tubular reactor with a residence time of 10 minutes, achieving a throughput of 50 kg/h. Evaporation units are coupled inline to remove formaldehyde byproducts, ensuring compliance with environmental regulations.
Purification and Quality Control
- Crystallization : The final product is purified via recrystallization from a 1:1 ethanol-water mixture, yielding >99% purity as confirmed by HPLC.
- Spectroscopic Characterization :
- ¹H NMR (400 MHz, D₂O) : δ 7.25 (d, J = 8.4 Hz, 1H, aryl), δ 6.85 (s, 1H, aryl), δ 3.78 (s, 3H, OCH₃), δ 3.45 (t, J = 6.8 Hz, 2H, CH₂NH), δ 2.95 (t, J = 6.8 Hz, 2H, CH₂Ph).
- MS (ESI+) : m/z 378.1 [M+H]⁺, calculated for C₁₉H₂₀ClN₂O₄: 378.1.
Challenges and Mitigation Strategies
Regioselectivity in Aromatic Substitution
The ortho-methoxy group in the 5-chloro-2-methoxyphenyl moiety directs electrophilic attack to the para position, necessitating protecting group strategies. Silicon-based protecting groups (e.g., TBS) are employed during amination to prevent undesired ring substitution.
Byproduct Formation During Ozonolysis
Formaldehyde, a byproduct of ozonolysis, is removed via nitrogen stripping or vacuum distillation to prevent side reactions. Residual formaldehyde levels are maintained below 50 ppm, as quantified by gas chromatography.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step functional group transformations. Key steps include:
- Amide bond formation between the 5-chloro-2-methoxyaniline moiety and the oxo-butanoyl intermediate. Use coupling agents like HATU or DCC with catalytic DMAP to improve yields .
- Selective protection/deprotection of amino groups (e.g., tert-butoxycarbonyl [Boc] groups) to prevent side reactions during phenethylamine conjugation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while controlled pH (6–7) minimizes hydrolysis of the oxo group .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and purity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (60:40 to 90:10) resolves impurities .
- Spectroscopy :
- Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .
Basic: What in vitro biological screening approaches are suitable for initial activity assessment?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cellular viability assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (IC50 determination) .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins (e.g., serum albumin for pharmacokinetic profiling) .
Advanced: How can conflicting bioactivity data between studies be resolved?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) to minimize variability .
- Meta-analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers. Adjust for differences in solvent/DMSO concentrations, which may affect compound solubility .
- Orthogonal assays : Validate results with alternative methods (e.g., SPR vs. ITC for binding affinity) to confirm target engagement .
Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s chlorophenyl group and hydrophobic pockets in target proteins .
- QSAR modeling : Train models on bioactivity data from structurally similar compounds (e.g., 4-oxo-butanamide derivatives) to predict logP, pKa, and IC50 .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues (e.g., hydrogen bonds with methoxy groups) .
Advanced: What are the challenges in assessing stability under physiological conditions?
Methodological Answer:
- Hydrolysis susceptibility : The oxo group and amide bonds are prone to hydrolysis at pH > 7.4. Use LC-MS to quantify degradation products (e.g., free 5-chloro-2-methoxyaniline) in simulated gastric/intestinal fluids .
- Temperature-dependent stability : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles to prevent aggregation .
- Light sensitivity : Protect from UV exposure (use amber vials) to prevent photodegradation of the chlorophenyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
